![molecular formula C8H16N2 B1291542 1,4-Diazabicyclo[2.2.2]octan CAS No. 1659-77-4](/img/structure/B1291542.png)

1,4-Diazabicyclo[2.2.2]octan

Übersicht

Beschreibung

Bicyclo[2.2.2]octane-1,4-diamine, also known as BODA, is an organic amine that has been used in a variety of scientific research applications. It is a cyclic diamine with two nitrogen atoms in a six-membered ring. BODA has shown to be a versatile compound, with a wide range of applications in organic synthesis, drug research, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Polymerisationskatalysator

DABCO dient als nukleophiler Katalysator bei der Bildung von Polyurethanen aus alkohol- und isocyanatfunktionalisierten Monomeren und Prepolymeren . Seine Basizität und Nukleophilie erleichtern den Polymerisationsprozess und machen es zu einem wertvollen Bestandteil bei der Herstellung von Kunststoffen, Schäumen und Fasern.

Reagenz für die organische Synthese

In der organischen Synthese wird DABCO aufgrund seiner hohen Nukleophilie zur Förderung einer Vielzahl von Kupplungsreaktionen eingesetzt. Es ist besonders effektiv bei Baylis-Hillman-Reaktionen von Aldehyden mit ungesättigten Ketonen und Aldehyden , wodurch die Synthese komplexer organischer Moleküle ermöglicht wird.

Lewis-Base und Ligand

Als starke Lewis-Base fungiert DABCO als Ligand in der Koordinationschemie. Es bildet Komplexe mit verschiedenen Metallen, die in der Katalyse und Materialwissenschaft eingesetzt werden können . Seine ungehinderten Aminzentren machen es zu einem exzellenten Kandidaten für die Bindung von Metallionen.

Fluoreszenzmikroskopie

Im Bereich der Mikroskopie wird DABCO als Anti-Fading-Reagenz bei der Montage von Proben für die Fluoreszenzmikroskopie verwendet . Es fängt freie Radikale ab, die durch die Fluorochromexcitation erzeugt werden, wodurch die Fluoreszenz erhalten bleibt und die Bildqualität verbessert wird.

Farbstofflaser

DABCO findet Anwendung in Farbstofflasern, wo es als Lasermedium fungiert . Seine Eigenschaften tragen zur Stabilisierung des Laserfarbstoffs und zur Verlängerung der Lebensdauer des Lasers bei.

Elektrophile Fluorierung

Das Reagenz Selectfluor, das von DABCO abgeleitet ist, wird zur elektrophilen Fluorierung eingesetzt . Dieser Prozess ist entscheidend für die Einführung von Fluoratomen in organische Moleküle, was in der Pharmakologie und Agrochemie wichtig ist.

Chirale Ligandensynthese

DABCO ist an der Synthese neuartiger chiraler Liganden beteiligt, die für die asymmetrische Synthese unerlässlich sind . Diese Liganden ermöglichen eine präzise Kontrolle der Stereochemie der synthetisierten Verbindungen, was bei der Entwicklung von Medikamenten und anderen chiralen Substanzen entscheidend ist.

Fänger von Singulett-Sauerstoff

Aufgrund seiner nukleophilen Eigenschaften wird DABCO auch als Quencher von Singulett-Sauerstoff verwendet . Diese Anwendung ist in Forschungsbereichen von Bedeutung, in denen Singulett-Sauerstoff unerwünschte Oxidationsreaktionen oder Schäden an biologischen Proben verursachen kann.

Wirkmechanismus

Target of Action

Bicyclo[2.2.2]octane-1,4-diamine, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in various chemical reactions, indicating that its primary targets are the reactants in these reactions .

Mode of Action

As a catalyst, DABCO accelerates chemical reactions by reducing the activation energy required for the reaction to proceed . It does this by interacting with the reactants, forming intermediate complexes that can more easily convert to the products of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, DABCO acts as a nucleophilic catalyst . In the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes, DABCO serves as a catalyst .

Pharmacokinetics

It is known to be soluble in water and most organic solvents , which suggests it could be readily absorbed and distributed in biological systems. Its metabolism and excretion would depend on the specific biological system in which it is introduced.

Result of Action

The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst. By accelerating chemical reactions, it can facilitate the synthesis of complex molecules, such as polymers . The exact effects would depend on the specific reaction being catalyzed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DABCO. For example, its catalytic activity can be affected by temperature, pH, and the presence of other substances . It is also hygroscopic and can absorb CO2 from the air , which could potentially affect its stability and reactivity.

Safety and Hazards

DABCO is considered harmful . It is a flammable solid and may form combustible dust concentrations in air . It is harmful if swallowed and causes skin irritation and serious eye damage . Safety measures include using only under a chemical fume hood, wearing personal protective equipment/face protection, using spark-proof tools and explosion-proof equipment, and avoiding contact with eyes, skin, or clothing .

Biochemische Analyse

Biochemical Properties

Bicyclo[2.2.2]octane-1,4-diamine plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s nucleophilicity allows it to promote a variety of coupling reactions, making it a versatile reagent in biochemical processes.

Cellular Effects

Bicyclo[2.2.2]octane-1,4-diamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its strong nucleophilicity and basicity enable it to interact with cellular components, potentially affecting cell function. For example, it can act as a ligand and Lewis base, forming adducts with hydrogen peroxide and sulfur dioxide . These interactions can influence cellular redox states and metabolic pathways, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, Bicyclo[2.2.2]octane-1,4-diamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its nucleophilic nature allows it to participate in various biochemical reactions, such as the formation of adducts with electrophilic species . Additionally, it can act as a catalyst in polymerization reactions, influencing the synthesis and degradation of biomolecules . These molecular interactions contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bicyclo[2.2.2]octane-1,4-diamine can change over time due to its stability and degradation. The compound is known to be hygroscopic and soluble in water, which can affect its stability in aqueous environments . Over time, it may undergo hydrolysis or other degradation processes, potentially altering its biochemical activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of Bicyclo[2.2.2]octane-1,4-diamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting specific biochemical reactions or acting as a catalyst. At high doses, it can exhibit toxic or adverse effects. For instance, it is classified as harmful and can cause irritation to the skin, eyes, and respiratory system . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

Bicyclo[2.2.2]octane-1,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nucleophilic nature allows it to participate in reactions that modify metabolic intermediates and influence metabolic flux. For example, it can form adducts with electrophilic species, affecting the levels of metabolites and the overall metabolic state of cells . These interactions highlight its role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, Bicyclo[2.2.2]octane-1,4-diamine is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and hygroscopic nature facilitate its movement within aqueous environments . Additionally, its interactions with cellular components can influence its localization and accumulation in specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of Bicyclo[2.2.2]octane-1,4-diamine is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its ability to form adducts with hydrogen peroxide and sulfur dioxide suggests potential localization in organelles involved in redox regulation . Understanding its subcellular localization is essential for elucidating its biochemical functions.

Eigenschaften

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEXBZCDUSJIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302206 | |

| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1659-77-4 | |

| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1659-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

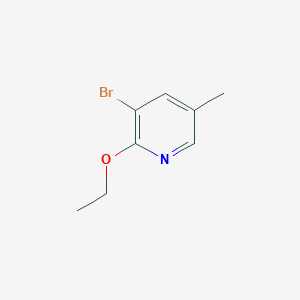

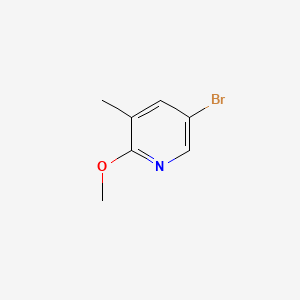

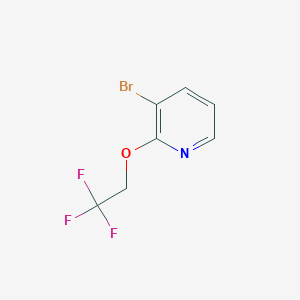

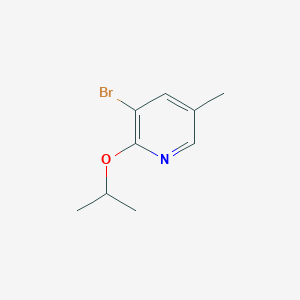

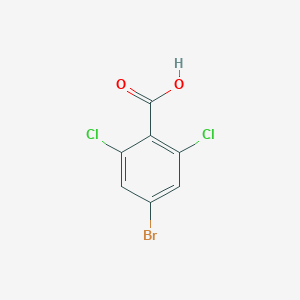

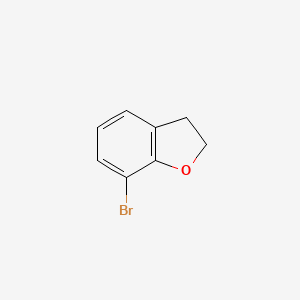

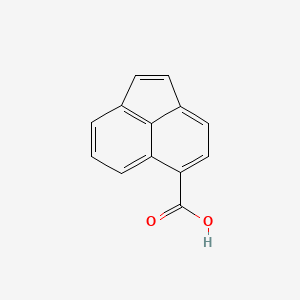

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)